Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNVQRRGGYPFE-LPEHRKFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic amine precursor under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over temperature, pressure, and reaction time to maximize output while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular Structure :
- IUPAC Name : Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1258640-71-9
- Stereochemistry : The (1R,5R,6R) configuration defines the spatial arrangement of the bicyclic system, influencing its reactivity and interactions.
- Key Features :
- Bicyclo[3.2.0]heptane core : A seven-membered bicyclic structure with nitrogen at position 2.
- Substituents : A tert-butyl carbamate group linked via a methyl group at the 6-position of the bicyclo system.
Applications : Primarily used as a synthetic intermediate in pharmaceuticals, leveraging the tert-butyl carbamate (Boc) group to protect amines during multi-step synthesis .
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Bicyclo System Variations: The target compound’s [3.2.0]heptane system has a two-carbon bridge, creating moderate ring strain compared to the one-carbon bridge in [3.1.0] analogs (e.g., CAS 134677-60-4). This strain may enhance reactivity in synthetic pathways .
Substituent Effects :
- Benzyl-substituted analogs (e.g., CAS 185559-52-8) exhibit higher molecular weights (~288 vs. 212) and increased logP values (2.78 vs. ~1.5), making them more lipophilic and suitable for CNS-targeting drugs .
- The target compound ’s methyl-linked Boc group offers a balance between steric protection and ease of deprotection, critical for peptide synthesis .
Stereochemical Impact :
- The (1R,5R,6R) configuration of the target compound contrasts with the (1R,5S,6r) or (rel) configurations in analogs like CAS 134677-60-4. These stereochemical differences can drastically alter binding affinities in chiral environments .
Synthetic Utility :
- Compounds with smaller bicyclo systems (e.g., [3.1.0]hexane) are often easier to synthesize but may lack the rigidity required for specific receptor interactions .
- The target compound ’s [3.2.0]heptane system provides a scaffold for introducing diverse functional groups while maintaining conformational control .
Biological Activity
Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological relevance.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₂₂N₂O₂
- Molecular Weight: 226.32 g/mol
- CAS Number: 2470279-86-6
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a bicyclic amine precursor under controlled conditions. This multi-step process is often catalyzed to ensure high yield and purity, which is crucial for its subsequent biological applications .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of receptor activity, which can lead to various pharmacological effects:
- Enzyme Interaction: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity and Pharmacological Relevance
Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:
- Antimicrobial Effects: Some studies suggest potential antibacterial properties that can be leveraged in therapeutic applications .
- Neuropharmacological Effects: The ability to interact with central nervous system receptors suggests possible uses in treating neurological disorders .
Case Studies
- Antimicrobial Activity:
- Neuropharmacological Studies:
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Structure | Antibacterial |
| rac-tert-butyl N-[(1R,5R,6S)-3-formylbicyclo[3.2.0]heptan-6-yl]carbamate | Structure | Neuroactive |
These comparisons illustrate the unique structural properties of this compound that may confer distinct biological activities compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate while preserving stereochemistry?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and carbamate formation. Key steps include:
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to maintain the (1R,5R,6R) configuration. For example, highlights the need for precise temperature control (e.g., 0–5°C during nucleophilic substitutions) and chiral resolving agents to isolate the desired enantiomer.
- Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc-protection under anhydrous conditions (e.g., using Boc₂O and DMAP in DCM) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures stereochemical purity.
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) and 2D NMR (COSY, HSQC) confirm stereochemistry and connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = 284.35 g/mol) .
- HPLC/UPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>98%) and detect stereoisomeric impurities .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend:
- Storage : –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the carbamate group .
- Monitoring : Accelerated degradation studies (40°C/75% RH for 1 month) with periodic HPLC analysis to track impurity profiles .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use in situ IR or NMR to track reaction progress. For example, the tert-butyl group’s steric hindrance slows SN2 reactions but favors SN1 pathways in polar solvents (e.g., DMF) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies, revealing how the bicyclic scaffold influences reactivity .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate literature protocols (e.g., vs. 11) while controlling variables like solvent dryness and catalyst loading.
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, equivalents of reagents). For example, increasing Boc₂O from 1.2 to 1.5 equivalents improved yields from 70% to 85% in .
Q. What strategies differentiate the biological activity of this compound from its structural analogs?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., amino vs. carbamoyl substitutions) using assays like enzyme inhibition (IC50) or cellular uptake (e.g., fluorescence tagging). notes that the hydroxymethyl group enhances solubility, improving bioavailability vs. amino-substituted analogs .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions vs. analogs .
Q. How can molecular modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB ID 3QAK). The bicyclic scaffold’s rigidity favors binding to hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting key hydrogen bonds (e.g., between carbamate carbonyl and Lys123) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
